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Compound of Interest

Compound Name: Envonalkib

Cat. No.: B10827855

Envonalkib, a novel anaplastic lymphoma kinase (ALK) inhibitor, has shown a significant
improvement in progression-free survival (PFS) for treatment-naive patients with ALK-positive
non-small cell lung cancer (NSCLC) when compared to the first-generation inhibitor, crizotinib.
The pivotal phase Il clinical trial (NCT04009317) provides robust evidence of Envonalkib's
efficacy, positioning it as a formidable new option in the therapeutic arsenal against this
molecularly defined subset of lung cancer. This guide offers an objective comparison of
Envonalkib's performance against other ALK inhibitors, supported by data from clinical trials
and network meta-analyses.

Head-to-Head Comparison: Envonalkib vs.
Crizotinib

The multi-center, randomized, open-label, phase 11l trial (NCT04009317) serves as the primary
source of independent validation for Envonalkib's PFS benefit. The study enrolled 264

treatment-naive patients with advanced ALK-positive NSCLC, randomizing them to receive
either Envonalkib or crizotinib.

Key Efficacy Endpoints

The primary endpoint of the study was progression-free survival as assessed by an
Independent Review Committee (IRC). The results demonstrated a statistically significant and
clinically meaningful improvement in PFS for patients treated with Envonalkib.
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Efficacy Envonalkib Crizotinib Hazard Ratio |
-value

Endpoint (n=131) (n=133) (95% CI) >
Median PFS 24.87 months 11.60 months

0.47 (0.34-0.64) <0.0001
(IRC-assessed) (15.64-30.36) (8.28-13.73)
Objective
Response Rate 81.68% 70.68% - 0.056
(ORR)
Median Duration

25.79 months 11.14 months - 0.0003

of Response

CNS Objective

Response Rate*

78.95% 23.81% - -

For patients with baseline brain target lesions.

These data clearly indicate that Envonalkib more than doubles the median time to disease
progression compared to crizotinib.[1][2][3][4][5][6] The consistency of these results was noted
across various patient subgroups.[7]

Safety and Tolerability

While Envonalkib demonstrated a superior efficacy profile, it was associated with a higher
incidence of Grade 3 or higher treatment-related adverse events (TRAES) compared to
crizotinib (55.73% vs. 42.86%).[1][2][3][4][5][8] However, the rate of permanent treatment
discontinuation due to TRAEs was low at 6.11% for Envonalkib, and no treatment-related
deaths were reported, suggesting a manageable safety profile for long-term administration.[7]

Broader Context: Envonalkib in the Landscape of
ALK Inhibitors

To provide a comprehensive perspective, it is essential to compare Envonalkib's performance
with other second and third-generation ALK inhibitors. While direct head-to-head trials with all
comparators are not available, network meta-analyses of clinical trial data offer indirect
comparisons of their efficacy.
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ALK Inhibitor Generation Median PFS (vs. Crizotinib)
Envonalkib Second 24.87 months
Alectinib Second ~34.8 months

Not directly compared in a

head-to-head trial with
Brigatinib Second Crizotinib in first line, but

network meta-analyses

suggest superiority.

Not directly compared in a

head-to-head trial with
Lorlatinib Third Crizotinib in first line, but

network meta-analyses

suggest superiority.

Network meta-analyses consistently demonstrate that second and third-generation ALK
inhibitors, such as alectinib and brigatinib, significantly improve progression-free survival
relative to crizotinib.[8][9][10] Alectinib, for instance, has shown a median PFS of approximately
34.8 months in its pivotal trial against crizotinib. While Envonalkib's median PFS of 24.87
months is a substantial improvement over crizotinib, these indirect comparisons are important
for clinical decision-making.

Experimental Protocols

Phase Ill Trial of Envonalkib vs. Crizotinib
(NCT04009317) Methodology

» Study Design: A randomized, multicenter, open-label, phase 11l trial.

o Participants: 264 patients with treatment-naive, advanced, ALK-positive non-small cell lung

cancer.

o Randomization: Patients were randomized in a 1:1 ratio to receive either Envonalkib or

crizotinib.
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* Intervention:
o Envonalkib arm: Envonalkib administered orally.
o Crizotinib arm: Crizotinib administered orally.

e Primary Endpoint: Progression-free survival (PFS) as assessed by an Independent Review
Committee (IRC).

o Secondary Endpoints: Objective response rate (ORR), duration of response, overall survival
(OS), and safety.

o Data Cutoff for Primary Analysis: August 31, 2022.

Visualizing the Science

To better understand the biological context and experimental design, the following diagrams
are provided.

uuuuuu

Dimerization & Autophosphorylation Downstream Signaling
(€.9., RAS-RAF-MEK-ERK, PI3K-AKT)

Click to download full resolution via product page

Caption: ALK Signaling Pathway and Envonalkib's Mechanism of Action.
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Patient Screening
(Treatment-Naive, ALK+ NSCLC)

Randomization (1:1)

Envonalkib Treatment Arm Crizotinib Treatment Arm

Follow-up for Efficacy and Safety

Primary Endpoint: Secondary Endpoints:
Progression-Free Survival (IRC) ORR, OS, etc.

Click to download full resolution via product page

Caption: Workflow of the NCT04009317 Clinical Trial.

Conclusion

The independent validation from the NCT04009317 phase lll trial confirms that Envonalkib
offers a statistically significant and clinically meaningful improvement in progression-free
survival for treatment-naive patients with ALK-positive NSCLC compared to crizotinib.[1][2][3][4]
[5][6] Its efficacy, particularly in delaying disease progression and its activity in the central
nervous system, establishes it as a potent new therapeutic option. While indirect comparisons
with other second and third-generation ALK inhibitors are important for clinical context,
Envonalkib's robust performance in its pivotal trial marks a significant advancement in the
personalized treatment of ALK-positive lung cancer. Further real-world evidence will be
valuable in substantiating its long-term effectiveness and safety in a broader patient population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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